

# What is 1-(4-Bromo-2,6-difluorophenyl)ethanol?

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## Compound of Interest

**Compound Name:** 1-(4-Bromo-2,6-difluorophenyl)ethanol

**Cat. No.:** B1376394

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An In-Depth Technical Guide to **1-(4-Bromo-2,6-difluorophenyl)ethanol** (CAS: 1214900-62-5)

## Executive Summary

This technical guide provides a comprehensive overview of **1-(4-Bromo-2,6-difluorophenyl)ethanol**, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. As a versatile chemical intermediate, its unique substitution pattern—featuring a bromine atom for cross-coupling reactions and ortho-difluoro groups that modulate electronic properties and metabolic stability—makes it a valuable building block for the synthesis of complex bioactive molecules. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, analytical characterization, a robust synthesis protocol with mechanistic insights, key applications in modern drug discovery, and rigorous safety and handling procedures.

## Chemical Identity and Physicochemical Properties

**1-(4-Bromo-2,6-difluorophenyl)ethanol** is a secondary alcohol characterized by a highly functionalized phenyl ring. The presence of fluorine atoms at positions 2 and 6 sterically shields the hydroxyl group and powerfully influences the ring's electronic nature through inductive withdrawal. The bromine atom at position 4 serves as a key functional handle, primarily for palladium-catalyzed cross-coupling reactions.

Property	Value	Source(s)
CAS Number	1214900-62-5	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrF <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	237.04 g/mol	<a href="#">[3]</a>
IUPAC Name	1-(4-bromo-2,6-difluorophenyl)ethanol	N/A
Synonyms	4-Bromo-2,6-difluoro-alpha-methylbenzyl Alcohol	<a href="#">[2]</a>
Appearance	Not widely reported; expected to be a solid or oil	N/A
Boiling Point	~249.1°C at 760 mmHg (Predicted)	<a href="#">[2]</a>
Melting Point	Not experimentally reported	N/A
Solubility	Expected to be soluble in organic solvents (e.g., DCM, THF, EtOAc)	N/A

## Spectroscopic and Analytical Characterization

Confirmation of the structure of **1-(4-Bromo-2,6-difluorophenyl)ethanol** relies on a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR and IR spectroscopy for fluorinated aromatic compounds.[\[4\]](#)[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are definitive for structure elucidation due to the presence of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F nuclei.

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity & Coupling Constants (J, Hz)	Assignment & Rationale
$^1\text{H}$ NMR	~7.30	Doublet of triplets (dt) or multiplet	C3-H & C5-H: These two aromatic protons are chemically equivalent. They will appear as a doublet due to coupling to the adjacent fluorine atoms (JHF) and may show smaller triplet coupling if long-range H-H coupling is resolved.
~5.20	Quartet (q) or multiplet	CH-OH: The methine proton is coupled to the three methyl protons, resulting in a quartet. This signal may be further split by coupling to the adjacent fluorine atoms (JHF).	
~2.50	Doublet (d)	CH-OH: The hydroxyl proton signal is often broad and its coupling may not be observed unless in a dry solvent.	
~1.50	Doublet (d)	CH <sub>3</sub> : The methyl protons are split by the adjacent methine proton.	

<sup>13</sup> C NMR	~160	Triplet (t)	C2 & C6: Carbons directly bonded to fluorine exhibit large one-bond C-F coupling ( <sup>1</sup> JCF). The signal is a triplet due to coupling to two equivalent fluorine atoms.
~130	Singlet (s) or triplet (t)	C4-Br: The carbon bearing the bromine atom. It may exhibit small long-range C-F coupling.	
~115	Triplet (t)	C3 & C5: These carbons show coupling to the adjacent fluorine atoms ( <sup>2</sup> JCF).	
~110	Triplet (t)	C1: The ipso-carbon attached to the ethanol side chain will be split by the two ortho fluorine atoms ( <sup>2</sup> JCF).	
~68	Triplet (t)	CH-OH: The methine carbon will show coupling to the ortho fluorine atoms ( <sup>3</sup> JCF).	
~23	Singlet (s)	CH <sub>3</sub> : The methyl carbon signal is typically a singlet.	
<sup>19</sup> F NMR	~ -110 to -120	Multiplet	C2-F & C6-F: The two fluorine atoms are

equivalent and will show coupling to the aromatic protons and potentially the side-chain protons. The chemical shift is reported relative to  $\text{CFCl}_3$ .<sup>[6]</sup>

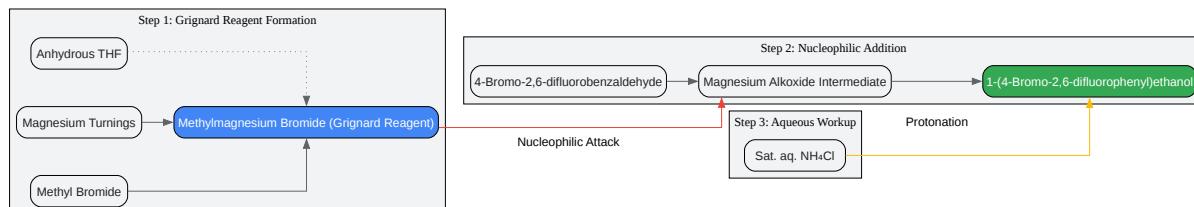
## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Rationale
~3350 (broad)	O-H stretch	Characteristic of the alcohol hydroxyl group.
~2980 (medium)	C-H stretch	Aliphatic C-H bonds of the ethyl group.
~1600, 1470	C=C stretch	Aromatic ring vibrations.
~1250 (strong)	C-F stretch	Aryl-fluoride bond vibration, typically a strong signal.
~1050 (strong)	C-O stretch	Secondary alcohol C-O bond.

## Synthesis and Mechanistic Insights

The most direct and reliable synthesis of **1-(4-Bromo-2,6-difluorophenyl)ethanol** is achieved via the nucleophilic addition of a methyl organometallic reagent to 4-bromo-2,6-difluorobenzaldehyde. The Grignard reaction is a field-proven method for this type of transformation.<sup>[7]</sup>

## Proposed Synthetic Workflow

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Caption: Grignard synthesis of the target alcohol.

## Detailed Experimental Protocol

Objective: To synthesize **1-(4-Bromo-2,6-difluorophenyl)ethanol** from 4-bromo-2,6-difluorobenzaldehyde.

### Materials:

- 4-bromo-2,6-difluorobenzaldehyde (1.0 equiv)
- Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 equiv)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Standard glassware (oven-dried), magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

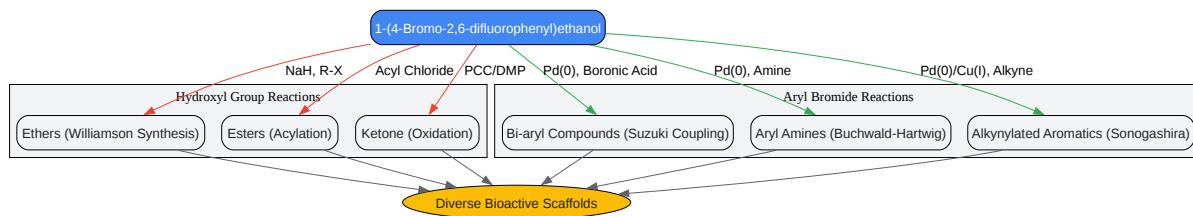
- Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
- Reagent Addition: Dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 equiv) in anhydrous THF in the flask. Cool the solution to 0 °C using an ice-water bath.
- Grignard Addition: Add methylmagnesium bromide solution (1.2 equiv) dropwise via the dropping funnel to the stirred aldehyde solution over 30 minutes. Maintain the internal temperature below 5 °C during the addition.
  - Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions, such as enolization or reduction of the aldehyde. Anhydrous conditions are mandatory as Grignard reagents are strong bases and will be quenched by water.<sup>[8]</sup>
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH<sub>4</sub>Cl solution dropwise.
  - Causality Note: A saturated NH<sub>4</sub>Cl solution is a mild acid used to protonate the intermediate magnesium alkoxide to form the desired alcohol while buffering the pH to avoid potential acid-catalyzed side reactions.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO<sub>4</sub>.

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **1-(4-Bromo-2,6-difluorophenyl)ethanol**.

## Key Applications in Research and Development

**1-(4-Bromo-2,6-difluorophenyl)ethanol** is not typically an end-product but rather a high-value intermediate. Its structure contains two orthogonal reactive sites—the hydroxyl group and the aryl bromide—allowing for sequential, selective modifications.

Role as a Versatile Chemical Intermediate:



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Caption: Reactivity pathways for drug scaffold synthesis.

- Drug Discovery: The 4-bromo-2,6-difluorophenyl motif is found in various developmental drugs. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable electrostatic interactions. The bromine atom allows for the introduction of diverse substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR). For example, related brominated pyrimidine structures are key intermediates in the synthesis of endothelin receptor antagonists like Macitentan.[9]

- **Synthesis of Bioactive Molecules:** This building block is ideal for creating libraries of compounds for high-throughput screening. The alcohol can be used to link to other pharmacophores, while the bromide allows for late-stage diversification, a powerful strategy in modern medicinal chemistry.[10]

## Safety, Handling, and Storage

As a laboratory chemical, **1-(4-Bromo-2,6-difluorophenyl)ethanol** must be handled with appropriate care. While specific toxicological data is limited, a safety assessment can be made based on its functional groups and data from analogous compounds.[1]

## Hazard Identification and GHS Classification

Hazard	GHS Classification (Predicted)	Precautionary Statements
Acute Toxicity	May be harmful if swallowed, inhaled, or in contact with skin.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation	Causes skin irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation	Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Target Organ Toxicity	May cause respiratory irritation.	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

## Safe Handling Protocol

- Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
  - Body Protection: Wear a standard laboratory coat.
- Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors. Use in a well-ventilated area.
- Spill Procedure: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

## Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents and strong acids.

## Conclusion

**1-(4-Bromo-2,6-difluorophenyl)ethanol** is a strategically important building block in synthetic organic chemistry. Its value is derived from its trifunctional nature: a nucleophilic hydroxyl group, an electrophilic aryl bromide handle, and metabolically robust difluoro-substitution. The synthetic protocols are straightforward, relying on fundamental organometallic chemistry, while its applications are geared towards the sophisticated demands of modern drug discovery. Proper analytical characterization and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

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